Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-
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Overview
Description
Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is an organic compound characterized by the presence of a butanoic acid backbone with a 2-chlorophenyl sulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- typically involves the sulfonylation of a butanoic acid derivative with a 2-chlorophenyl sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.
Scientific Research Applications
Chemistry
In chemistry, butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine
In medicinal chemistry, butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism by which butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 2-chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 4-[(4-chlorophenyl)sulfonyl]-
- Butanoic acid, 4-[(2-bromophenyl)sulfonyl]-
- Butanoic acid, 4-[(2-methylphenyl)sulfonyl]-
Uniqueness
Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1152507-00-0 |
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Molecular Formula |
C10H11ClO4S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
4-(2-chlorophenyl)sulfonylbutanoic acid |
InChI |
InChI=1S/C10H11ClO4S/c11-8-4-1-2-5-9(8)16(14,15)7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13) |
InChI Key |
JVCKDFSBYGNHOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CCCC(=O)O)Cl |
Origin of Product |
United States |
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